3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal
Overview
Description
The compound “3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal” is a type of organic compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with the formula C4H4S, which contains a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and context-dependent . For instance, the antioxidant activity of synthesized thiophenes has been surveyed, and some of the synthesized thiophenes also had antimicrobial characteristics clarified by the disk diffusion experiment on Gram-positive and Gram-negative bacteria .Scientific Research Applications
Crystal Structure Analysis
The crystal structures of chalcones, including compounds closely related to 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal, have been extensively studied to understand their hydrogen-bonded chains and conformations within crystals. For instance, the analysis of such chalcones revealed the formation of simple hydrogen-bonded C(5) chains, indicating their potential applications in the development of molecular materials with specific crystal packing features (Girisha et al., 2016).
Anticancer Potential
Derivatives of this compound have been identified as potential apoptosis inducers, showing activity against breast and colorectal cancer cell lines. This highlights their applications in discovering new anticancer agents and understanding the molecular mechanisms of apoptosis (Zhang et al., 2005).
Antioxidant Activity
A series of derivatives synthesized from this compound demonstrated significant in vitro antioxidant activities. This suggests their use as potential antioxidants, with their efficacy supported by molecular docking, ADMET, QSAR, and bioactivity studies, showcasing their application in combating oxidative stress-related diseases (Prabakaran et al., 2021).
Nonlinear Optical Properties
Chalcone derivatives, including those related to this compound, have been studied for their third-order nonlinear optical properties. These properties are crucial for applications in photonics and optoelectronics, indicating the potential use of such compounds in the development of new optical materials (Ng et al., 2019).
Antimicrobial Studies
Research has also explored the antimicrobial potential of compounds derived from or related to this compound. These studies are crucial for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Prabhudeva et al., 2017).
Future Directions
The future directions for research on “3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal” and related compounds are broad and promising. Thiophene-based analogs have attracted increasing attention due to their numerous pharmacological activities . Changes in their structures have displayed a high degree of diversity that has proven to result in a broad spectrum of biological activities . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been associated with anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit certain enzymes or interact with specific receptors, leading to their therapeutic effects .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Pharmacokinetics
The compound’s drug-like properties have been highlighted, suggesting it may have favorable pharmacokinetic characteristics .
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The temporal effects of 3-(5-Chlorothiophen-2-yl)-2-methylprop-2-enal in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWRTRQJKPWDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(S1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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